1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene
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Overview
Description
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a bromomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene typically involves multiple steps, starting from benzene derivatives. One common method involves the bromination of a methyl-substituted benzene ring to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for SN2 reactions, and polar solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Benzoic acid derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . The benzenesulfonyl group can participate in various interactions due to its electron-withdrawing nature, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzenesulfonyl)methyl]-2-chloromethyl-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[(Benzenesulfonyl)methyl]-2-(hydroxymethyl)-3-methylbenzene: Contains a hydroxymethyl group instead of a bromomethyl group.
1-[(Benzenesulfonyl)methyl]-2-(methyl)-3-methylbenzene: Lacks the halogen substituent.
Uniqueness
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene is unique due to the presence of both a benzenesulfonyl group and a bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
96964-50-0 |
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Molecular Formula |
C15H15BrO2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2-(bromomethyl)-3-methylbenzene |
InChI |
InChI=1S/C15H15BrO2S/c1-12-6-5-7-13(15(12)10-16)11-19(17,18)14-8-3-2-4-9-14/h2-9H,10-11H2,1H3 |
InChI Key |
YICPSICDTULLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CS(=O)(=O)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
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